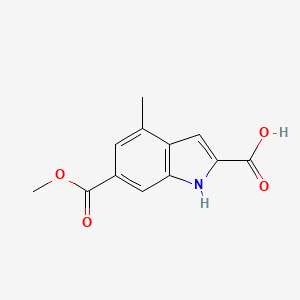

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCUUFQFUHSHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the methoxycarbonyl, methyl, and carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions at the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 6-(Methoxycarbonyl)-4-carboxy-1H-indole-2-carboxylic acid, while reduction of the carboxylic acid group can produce 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-methanol.

Scientific Research Applications

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- The carboxylic acid at position 2 enables hydrogen bonding and salt formation, enhancing aqueous solubility compared to ester derivatives like methyl 6-methoxy-1H-indole-2-carboxylate (similarity score: 0.96) .

Positional Isomerism :

Spectroscopic and Physicochemical Properties

NMR Data :

- The methoxycarbonyl group in the target compound would exhibit a carbonyl carbon signal near 165–170 ppm in ¹³C NMR, distinct from the methoxy group’s carbon signal at 53.5 ppm in 6-methoxy-4-methyl-1H-indole-2-carboxylic acid .

- Aromatic protons in the indole ring (positions 5 and 7) are expected to resonate at 7.08 ppm (broad singlet), similar to analogues like 6-methoxy derivatives .

Solubility and Stability :

- The carboxylic acid at position 2 improves water solubility compared to ester derivatives but may reduce stability under acidic conditions.

Biological Activity

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid is a member of the indole family, characterized by its unique chemical structure that includes a methoxycarbonyl group at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

- Molecular Formula : C₁₂H₁₁NO₄

- IUPAC Name : 6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid

- Structural Features : The compound features a bicyclic structure typical of indoles, which contributes to its biological activity.

Biological Activity Overview

Research indicates that 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid exhibits significant biological activities, including:

- Antifungal Activity : Recent studies have demonstrated its effectiveness against various fungal strains, particularly Candida albicans. The compound's antifungal properties are attributed to its ability to disrupt cell membrane integrity and inhibit fungal growth .

- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, although detailed mechanisms and efficacy in human models require further exploration.

- Mechanism of Action : The precise mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, potentially modulating enzyme activities or receptor functions .

Antifungal Studies

A notable study focused on the production optimization of 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid from Bacillus toyonensis. The researchers utilized response surface methodology (RSM) to optimize conditions for maximum antifungal metabolite production. Key findings include:

- Optimal Conditions : Starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and temperature at 40 °C.

- Production Increase : The optimization process resulted in a 3.49-fold increase in metabolite production .

| Condition | Value |

|---|---|

| Starch | 5 g/L |

| Peptone | 5 g/L |

| Agitation Rate | 150 rpm |

| pH | 6 |

| Temperature | 40 °C |

Case Studies

-

Antifungal Efficacy Against Candida albicans :

- A study utilized agar cup–plate techniques to measure inhibition zones, confirming significant antifungal activity of the compound at various concentrations.

- Results indicated effective inhibition correlating with increased concentrations of the compound.

-

Production from Microbial Sources :

- The characterization of the antifungal metabolite from Bacillus toyonensis highlighted the stability of the compound under various conditions, reinforcing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.